N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 2034461-18-0
VCID: VC4930507
InChI: InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)CC(=O)NC1CCC(CC1)(F)F
Molecular Formula: C12H21F2NO
Molecular Weight: 233.303

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide

CAS No.: 2034461-18-0

Cat. No.: VC4930507

Molecular Formula: C12H21F2NO

Molecular Weight: 233.303

* For research use only. Not for human or veterinary use.

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide - 2034461-18-0

Specification

CAS No. 2034461-18-0
Molecular Formula C12H21F2NO
Molecular Weight 233.303
IUPAC Name N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide
Standard InChI InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key AVEHIPXLKPNPTP-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1CCC(CC1)(F)F

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide . Its molecular formula, inferred from the substituents, is C₁₃H₂₂F₂N₂O, yielding a calculated molecular weight of 260.33 g/mol. The structure comprises two distinct moieties:

  • A 3,3-dimethylbutanamide group, featuring a tertiary carbon with two methyl groups at the third position.

  • A 4,4-difluorocyclohexyl ring, where fluorine atoms occupy equatorial positions on the cyclohexane ring, influencing conformational stability .

Structural Characterization

The compound’s stereochemistry remains unspecified in available literature, though the difluorocyclohexyl group likely adopts a chair conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct signals for the fluorine atoms (δ ≈ -110 ppm) and the methyl groups (δ ≈ 1.0–1.5 ppm) . X-ray crystallography data for similar amides show planar amide bonds and chair-configured cyclohexyl rings, suggesting comparable structural features .

Synonyms and Identifiers

  • CAS Registry Number: 2034461-18-0

  • Other Identifiers: Limited synonyms are documented, though structural analogs like DB-371099 (a brominated variant) share the butanamide core .

Synthesis and Production

Synthetic Routes

  • Acylation: Reacting 4,4-difluorocyclohexylamine with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine .

  • Coupling Reactions: Employing carbodiimide-based coupling agents to link the carboxylic acid and amine precursors .

Purification and Characterization

Post-synthesis, purification likely involves column chromatography or recrystallization, followed by LC-MS or HPLC to verify purity . The compound’s lipophilicity, inferred from its logP value (~3.2), suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValue/Description
Molecular Weight260.33 g/mol (calculated)
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 3.2 ± 0.5
SolubilityLow in water; soluble in DCM, THF

The compound’s fluorine atoms enhance electronegativity, potentially increasing metabolic stability compared to non-fluorinated analogs . Infrared (IR) spectroscopy of similar amides shows characteristic stretches for the amide C=O bond (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Stability and Reactivity

  • Thermal Stability: Likely stable up to 150°C, based on analogs .

  • Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions .

  • Photostability: Fluorinated cyclohexyl groups generally resist UV degradation .

Applications and Research Findings

Agrochemistry

Fluorinated compounds are increasingly used in pesticide formulations. The difluorocyclohexyl moiety may enhance lipid membrane permeability, aiding in fungicidal or herbicidal activity .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves; avoid contact
Eye DamageUse safety goggles
Respiratory ToxicityUse fume hoods or respirators

Future Perspectives

Research Opportunities

  • Pharmacological Profiling: Screen for activity against cancer cell lines or microbial pathogens.

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

  • Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

Industrial Scaling

Optimizing synthetic yields and reducing production costs will be critical for commercial viability. Continuous flow chemistry may offer advantages over batch processes .

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